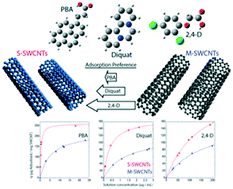Emerging investigators series: highly effective adsorption of organic aromatic molecules from aqueous environments by electronically sorted single-walled carbon nanotubes†
Environmental Science: Water Research & Technology Pub Date: 2017-01-05 DOI: 10.1039/C6EW00284F
Abstract
The use of electronically sorted (i.e. semiconducting or metallic) single-walled carbon nanotubes (SWCNTs) for the removal of organic compounds from aqueous environments is investigated. Chromatography techniques are used to separate the semiconducting type from the metallic type. Spectroscopy (including UV-visible) is employed to measure the uptake of 1-pyrenebutyric acid, diquat dibromide, and 2,4-dichlorophenoxyacetic acid onto the sorted SWCNTs. Kinetic and equilibrium analysis show that the semiconducting type is capable of adsorbing up to 70.6% more adsorbate compared to the metallic type. This is likely attributed to the favorability of these compounds interacting with the semiconducting type due to a lack of electron density around this type of SWCNT. Moreover, a comparison of the material separated in-house by chromatography to those purchased from a commercial source shows that the in-house material is capable of adsorbing 26.5 to 60% more adsorbate versus the commercial material in which the SWCNTs were separated using density gradient ultracentrifugation methods. This demonstrates that chromatography techniques potentially yield a more effective separation of the semiconducting and metallic SWCNTs. Such opportunities can be influential in the development of new adsorbent systems towards removal of targeted compounds from aqueous environments.

Recommended Literature
- [1] π-Conjugation-interrupted hyperbranched polymer electrets for organic nonvolatile transistor memory devices†
- [2] New Insights on the Reaction of Alkyl 3-Oxo-4-(triphenylphosphoranylidene)butanoate and Aldehydes under Concentrated Condensation Conditions. One-pot Synthesis of Highly Functionalised 6-Oxocyclohex-4-ene-1,3-dicarboxylates
- [3] Crosslinked dendronized polyols as a general approach to brighter and more stable fluorophores†
- [4] High dislocation velocities and the structures of slip bands in shock loaded high purity lithium fluoride
- [5] A highly efficient zinc catalyst for selective electroreduction of carbon dioxide in aqueous NaCl solution†
- [6] Preparation of graphene oxide by cyanuric chloride as an effective and non-corrosive oxidizing agent†
- [7] A sandwich complex with axial symmetry for harnessing the anisotropy in a prolate erbium(iii) ion†
- [8] Electrochemical behaviour of naked sub-nanometre sized copper clusters and effect of CO2
- [9] Inside front cover
- [10] PEI-assisted boronate affinity magnetic nanoparticle-based SELEX for efficient in vitro evolution of saponin-binding aptamers†










